molecular formula C24H30N2O2S B11676933 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone

Cat. No.: B11676933
M. Wt: 410.6 g/mol
InChI Key: JMXMHKCMUUCHTP-UHFFFAOYSA-N
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Description

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyphenyl group, a benzimidazole moiety, and a sulfanyl linkage, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the hydroxyphenyl and benzimidazole intermediates, followed by their coupling through a sulfanyl linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity. Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzimidazole moiety can be reduced under specific conditions to yield corresponding amine derivatives.

    Substitution: The sulfanyl linkage allows for nucleophilic substitution reactions, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxyphenyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can scavenge free radicals, thereby exerting antioxidant effects. The benzimidazole moiety may interact with cellular proteins and enzymes, modulating their activity and contributing to the compound’s biological effects. The sulfanyl linkage plays a crucial role in the compound’s stability and reactivity.

Comparison with Similar Compounds

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone can be compared with other similar compounds, such as:

    1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]propane: Similar structure but with a propane backbone instead of ethanone. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H30N2O2S

Molecular Weight

410.6 g/mol

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C24H30N2O2S/c1-14-8-9-18-19(10-14)26-22(25-18)29-13-20(27)15-11-16(23(2,3)4)21(28)17(12-15)24(5,6)7/h8-12,28H,13H2,1-7H3,(H,25,26)

InChI Key

JMXMHKCMUUCHTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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